4-(Piperazin-2-YL)benzonitrile
Description
4-(Piperazin-2-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a piperazine ring at the para position. The piperazine moiety, a six-membered ring containing two nitrogen atoms, provides structural flexibility and enables diverse pharmacological and chemical applications. These compounds are pivotal in drug discovery, particularly as kinase inhibitors, anticancer agents, and nonlinear optical materials, owing to their tunable electronic and steric properties .
Properties
CAS No. |
65709-35-5 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-piperazin-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-4,11,13-14H,5-6,8H2 |
InChI Key |
XIBWDDFMRMJKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Substitutions
Piperazine-substituted benzonitriles exhibit significant variability in biological and physicochemical properties depending on substituents attached to the piperazine ring. Key examples include:
- 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]benzonitrile derivatives (e.g., Compound 5k) : These feature pyrimidine substituents, enhancing hydrogen-bonding interactions with biological targets. Compound 5k demonstrates a high yield (85%) and melting point (283–284°C), attributed to its planar pyrimidine group .
- 4-[4-(Benzyl)piperazin-1-yl]benzonitrile derivatives (e.g., Compound 5l) : Benzyl substituents increase hydrophobicity, reducing melting points (268–269°C) and yields (69%) compared to pyrimidine analogs .
Physicochemical Properties
Substituents critically influence melting points, solubility, and stability:
Pyrimidine and benzyl groups enhance crystallinity (higher melting points), while bulky substituents (e.g., γ-butyrolactone) reduce synthetic yields due to steric hindrance .
Data Tables
Table 1: Comparative Pharmacological Profiles
| Compound | Target/Activity | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| 1c | MCF-7 (Breast Cancer) | 2.1 | |
| 4-DMDBA | Nonlinear Optical Response | 50 × 10⁻³⁰ | |
| Pioglitazone HCl | PPAR-γ (Antidiabetic) | Not reported |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
